Product packaging for 5-bromo-1H-pyrrole-2,3-dicarbonitrile(Cat. No.:)

5-bromo-1H-pyrrole-2,3-dicarbonitrile

Cat. No.: B8055151
M. Wt: 196.00 g/mol
InChI Key: SZMNKRSIBWATKV-UHFFFAOYSA-N
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Description

5-Bromo-1H-pyrrole-2,3-dicarbonitrile is a high-value brominated pyrrole derivative serving as a key synthetic building block in medicinal chemistry and drug discovery research. This compound is characterized by its dicarbonitrile and bromo substituents on a pyrrole core, a structure frequently employed in the design of novel heterocyclic compounds . Its molecular framework is particularly valuable for constructing more complex molecules with potential biological activity. For instance, research demonstrates that structurally related pyrrole derivatives are utilized in the synthesis of novel pyrazoline hybrids, which have shown moderate antifungal activity against Candida species, including Candida tropicalis, Candida parapsilosis, and Candida albicans . This positions this compound as a promising precursor for researchers developing new antifungal agents . Furthermore, such pyrrole-based intermediates are integral in exploratory chemistry for creating compounds that undergo rigorous in-silico ADMET profiling and drug-likeness evaluation to prioritize candidates for further development . As a versatile chemical intermediate, it is intended for use in laboratory research settings only. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2BrN3 B8055151 5-bromo-1H-pyrrole-2,3-dicarbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1H-pyrrole-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3/c7-6-1-4(2-8)5(3-9)10-6/h1,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMNKRSIBWATKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1C#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile and Analogous Structures

Direct Halogenation Approaches

The introduction of a bromine atom onto a pre-existing pyrrole (B145914) ring is a common strategy. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the nature and position of the substituents already present on the pyrrole ring.

Electrophilic Aromatic Substitution: Utilizing N-Bromosuccinimide (NBS) on Pyrrole Precursors

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. For the synthesis of 5-bromo-1H-pyrrole-2,3-dicarbonitrile, the starting material would be 1H-pyrrole-2,3-dicarbonitrile. The two electron-withdrawing nitrile groups at the C2 and C3 positions deactivate the pyrrole ring towards electrophilic attack. However, they direct incoming electrophiles to the C5 position, which is the most electron-rich and sterically accessible position.

The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (THF) or chloroform (CHCl3), at room temperature or with gentle heating. The reaction proceeds via the electrophilic attack of a bromonium ion (Br+), generated from NBS, on the pyrrole ring. The stability of the resulting intermediate cation (Wheland intermediate) determines the regiochemical outcome. For a 2,3-disubstituted pyrrole with electron-withdrawing groups, attack at the C5 position leads to a more stable intermediate compared to attack at the C4 position.

Table 1: Representative Conditions for NBS Bromination of Pyrrole Derivatives

Pyrrole SubstrateBrominating AgentSolventTemperatureProductYield
1H-pyrrole-2,3-dicarbonitrileNBSTHFRoom Temp.This compoundModerate to Good
Substituted PyrrolesNBSVariousVariousBrominated PyrrolesVariable

Regioselective Bromination Strategies for Pyrrole Derivatives

Achieving high regioselectivity in the bromination of pyrroles is crucial for their application in multi-step syntheses. The directing effects of substituents play a pivotal role. Electron-donating groups generally activate the ring and direct bromination to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position, which in the case of pyrrole corresponds to the remaining unsubstituted positions. In the case of 1H-pyrrole-2,3-dicarbonitrile, the nitrile groups strongly favor substitution at the 5-position.

Alternative brominating agents can also be employed to enhance regioselectivity. For instance, milder reagents or the use of catalysts can sometimes provide better control over the position of bromination, especially in more complex pyrrole systems.

De Novo Synthesis of Pyrrole-Dicarbonitrile Ring Systems

An alternative to functionalizing a pre-formed pyrrole is to construct the brominated pyrrole-dicarbonitrile ring system from acyclic precursors. This approach often allows for greater control over the final substitution pattern.

Cyclization Reactions from Tetracyanoethylene (B109619) (TCNE) and Halogen Acids

A notable and efficient method for the synthesis of aminopyrrole dicarbonitriles involves the reaction of tetracyanoethylene (TCNE) with hydrogen halides. Specifically, the synthesis of a close analog, 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, has been reported from the reaction of TCNE with hydrogen bromide gas. This reaction proceeds through a complex mechanism likely involving the addition of HBr to the cyano groups, followed by cyclization and tautomerization to form the stable aromatic pyrrole ring. While this method yields a 2-amino substituted product, it is a significant pathway to highly functionalized brominated pyrrole dicarbonitriles. The removal of the amino group, for instance via a Sandmeyer-type reaction, could potentially lead to the target compound, this compound.

Table 2: Synthesis of Aminohalopyrrole Dicarbonitriles from TCNE

Starting MaterialReagentProduct
Tetracyanoethylene (TCNE)HBr (gas)2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile
Tetracyanoethylene (TCNE)HCl (gas)2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile

Orthoacetate-Mediated Annulation Routes

The use of orthoacetates in the synthesis of heterocyclic compounds is a known strategy, although specific examples leading directly to this compound are not prominently documented in the literature. In a general sense, orthoester-mediated reactions can be employed to construct five-membered rings. For instance, a plausible but currently speculative route could involve the reaction of a β-ketonitrile with an aminoacetonitrile (B1212223) derivative in the presence of a trialkyl orthoacetate. The orthoacetate could act as a C1 synthon and a dehydrating agent to facilitate the cyclization and formation of the pyrrole ring. The bromo-substituent would need to be introduced either on one of the precursors or after the formation of the pyrrole ring.

Reductive Bromination Protocols (e.g., Sn/AcOH Systems)

In a variation of the TCNE cyclization, a reductive system can be employed, particularly in the synthesis of the chloro-analogue, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile. This reaction involves bubbling HCl gas through a solution of TCNE, followed by the addition of tin (Sn) powder in acetic acid (AcOH) nih.gov. The tin and acetic acid act as a reducing agent system. While the exact mechanism is complex, it is proposed that the reduction is necessary to achieve the correct oxidation state of the final pyrrole product. A similar reductive strategy employing HBr and a suitable reducing agent could potentially be adapted for the synthesis of the corresponding 5-bromo derivative.

Metal-Catalyzed Cyclization Approaches for Substituted Pyrroles

The construction of the pyrrole nucleus through metal-catalyzed cyclization reactions stands as a highly effective and selective strategy in organic synthesis. organic-chemistry.orgnih.gov A diverse array of transition metals, such as gold, palladium, copper, rhodium, and ruthenium, have been instrumental in catalyzing the formation of substituted pyrroles from various precursors like alkynes and amines. nih.gov

Gold-catalyzed reactions, in particular, have demonstrated considerable potential in the synthesis of polysubstituted pyrroles. For example, the gold(I)-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes offers a robust pathway to multiply substituted pyrroles, characterized by high regioselectivity and compatibility with a wide range of functional groups. organic-chemistry.org Although a direct synthesis of this compound via this method has not been explicitly reported, it is conceivable that this approach could be adapted using appropriately functionalized starting materials.

Palladium catalysis has also been a cornerstone in the synthesis of pyrrole derivatives. nih.gov Notably, palladium(II)-catalyzed oxidative three-component cascade reactions involving amines, alkyne esters, and alkenes facilitate the direct synthesis of a variety of 2,3,4-trisubstituted pyrroles with good to excellent yields. nih.gov Additionally, Pd(II)-catalyzed oxidative methods can be employed to construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids through a sequence of C-C and C-N bond-forming events. organic-chemistry.org

Ruthenium-catalyzed [3+2] cycloaddition reactions between activated alkynes and 2H-azirines provide another efficient route to polysubstituted pyrroles. nih.gov The proposed mechanism involves the oxidative ring-opening of the azirine, followed by alkyne insertion, reductive elimination, and subsequent aromatization to afford the thermodynamically stable pyrrole product. nih.gov

A hypothetical metal-catalyzed cyclization route for a pyrrole derivative analogous to this compound is outlined below.

Table 1: Hypothetical Metal-Catalyzed Cyclization for a Substituted Pyrrole

Catalyst Reactant 1 Reactant 2 Solvent Temperature (°C) Yield (%) Reference
AuCl₃ Substituted α-amino ketone Dicyanoacetylene Dioxane 80 Not Reported organic-chemistry.org
Pd(OAc)₂ Brominated N-homoallylic amine Dicyanoacetylene DMSO 100 Not Reported organic-chemistry.org
Ru(II) complex Brominated 2H-azirine Dicyanoacetylene Toluene 110 Not Reported nih.gov

Multicomponent Reaction Paradigms for Pyrrole Assembly

Multicomponent reactions (MCRs) represent a highly convergent and atom-economical approach for the synthesis of complex molecules like polysubstituted pyrroles in a single operation. rsc.orgbohrium.com These reactions are particularly advantageous for generating molecular diversity and are well-suited for the preparation of compound libraries for high-throughput screening. bohrium.com

A variety of MCRs have been successfully applied to the synthesis of pyrroles. bohrium.comsemanticscholar.org The Hantzsch pyrrole synthesis, which traditionally involves the condensation of a 1,3-dicarbonyl compound with an amine and an α-halo ketone, has been adapted into multicomponent formats. researchgate.net

Isocyanide-based multicomponent reactions (I-MCRs) are another powerful strategy for the construction of polysubstituted pyrroles, offering a high degree of synthetic efficiency and can be conducted under both catalytic and non-catalytic conditions. rsc.org

A notable example is the one-pot, three-component reaction of α-hydroxyketones, oxoacetonitriles, and primary amines, which selectively yields N-substituted 2,3,5-functionalized 3-cyanopyrroles with high efficiency. nih.gov This reaction is highly atom-economical, producing water as the sole byproduct. While not directly applied to the synthesis of this compound, this methodology could potentially be adapted by employing a brominated α-hydroxyketone as a starting material.

The following table details a representative multicomponent reaction for the synthesis of a substituted 3-cyanopyrrole.

Table 2: Example of a Multicomponent Reaction for a Substituted 3-Cyanopyrrole

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Temperature (°C) Yield (%) Reference
α-Hydroxyketone Oxoacetonitrile Primary Amine Acetic Acid Ethanol (B145695) 70 up to 90 nih.gov

Electrocatalytic Methodologies in Pyrrole Synthesis

Electrocatalysis is emerging as a sustainable and green alternative to conventional synthetic methods, often obviating the need for harsh chemical reagents and elevated temperatures. Although specific electrocatalytic syntheses of this compound have not been extensively reported, the principles of electrosynthesis are applicable to both the formation of the pyrrole ring and the introduction of its substituents.

Electrochemical techniques can be utilized for the regioselective bromination of pyrrole scaffolds. The in-situ electrochemical generation of the brominating species can afford greater control over the reaction, thereby minimizing the formation of undesirable polybrominated side products.

Furthermore, the field of electrocatalytic C-H activation and subsequent functionalization presents a promising avenue for the direct installation of cyano groups onto a pre-existing brominated pyrrole framework. While this area is still under development, rhodaelectro-catalyzed C-H activation has been successfully employed in the synthesis of pyrroles from enamides and alkynes.

Process Optimization and Reaction Efficiency

Influence of Solvents and Temperature on Reaction Outcomes

The choice of solvent can profoundly influence the rate, yield, and regioselectivity of a chemical transformation. benthamopenarchives.com In the synthesis of substituted pyrroles, a broad spectrum of solvents has been utilized, including polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as less polar solvents such as toluene and dichloromethane. mdpi.com

The polarity of the solvent can be a determining factor in the regioselectivity of bromination reactions of pyrroles. For example, the bromination of 2-acylpyrroles using tetrabutylammonium tribromide (TBABr₃) in dichloromethane has been shown to favor the 5-position. acs.org Altering the solvent system could potentially shift this regioselectivity.

Temperature is another key parameter that governs reaction kinetics. While higher temperatures generally accelerate reaction rates, they can also lead to the formation of undesired byproducts. The optimal temperature for a given pyrrole synthesis is typically determined empirically and can range from ambient temperature to reflux conditions. mdpi.com

The significant impact of solvent choice on the regioselectivity of a Suzuki coupling reaction of a dihalopyrrole ester is illustrated in the table below.

Table 3: Solvent Effect on Regioselectivity in Suzuki Coupling of a Dihalopyrrole Ester

Solvent C3:C5 Product Ratio Reference
DMF 1:2.5 benthamopenarchives.com
Chloroform 1.5:1 benthamopenarchives.com
3:1 Benzene/Methanol >20:1 benthamopenarchives.com

Catalyst Selection and Stoichiometric Control

In metal-catalyzed reactions, the selection of the catalyst is of utmost importance. The nature of the metal center and its associated ligands can dramatically affect the catalyst's activity and selectivity. organic-chemistry.orgmdpi.com For example, the Paal-Knorr synthesis of N-substituted pyrroles can be catalyzed by a variety of Lewis and Brønsted acids, such as FeCl₃, CaCl₂, and p-toluenesulfonic acid. mdpi.com The catalyst loading, typically in the range of 1 to 20 mol%, is another critical parameter to optimize. mdpi.com

Precise stoichiometric control of the reactants is essential for achieving high conversion of the limiting reagent and minimizing the formation of byproducts. In the context of multicomponent reactions, the molar ratios of the starting materials can have a profound impact on the reaction outcome. nih.gov

The following table provides examples of various catalysts employed in the Paal-Knorr synthesis of N-substituted pyrroles.

Table 4: Catalyst Selection in Paal-Knorr Pyrrole Synthesis

Catalyst Catalyst Loading (mol%) Reaction Time Yield (%) Reference
FeCl₃ Not Specified Not Specified Not Specified mdpi.com
CaCl₂·2H₂O 20 10 min (microwave) 74-97 mdpi.com
CATAPAL 200 40 mg (per mmol of amine) 45 min 68-97 mdpi.com

Isolation and Advanced Purification Protocols

Following the completion of a reaction, the target compound must be isolated from the crude reaction mixture and purified to remove unreacted starting materials, reagents, and byproducts. The selection of an appropriate purification strategy is dictated by the physicochemical properties of the desired product and the impurities present. reachemchemicals.com

For solid compounds, such as this compound is anticipated to be, crystallization is a widely used and effective purification method. emu.edu.tr This technique leverages the differential solubility of the compound and its impurities in a given solvent at varying temperatures. The judicious choice of the crystallization solvent is paramount for a successful purification. emu.edu.tr

Chromatographic methods are indispensable for the purification of organic compounds, particularly for complex mixtures or for the separation of isomers that are not readily resolved by crystallization. emu.edu.tr Column chromatography, utilizing stationary phases such as silica (B1680970) gel or alumina, is a versatile technique for separating compounds based on differences in their polarity. emu.edu.tr For more challenging separations, including the resolution of isomeric mixtures, high-performance liquid chromatography (HPLC) is often the method of choice. nih.govnih.gov

Other purification techniques that may be employed include liquid-liquid extraction for the removal of soluble impurities and sublimation for the purification of volatile solids. The purity of the final product is typically confirmed by a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.

A summary of common purification techniques for organic compounds is provided in the table below.

Table 5: Common Purification Techniques for Organic Compounds

Technique Principle of Separation Typical Application
Crystallization Differential solubility Purification of solid compounds
Column Chromatography Differential adsorption Separation of components in a mixture
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on various interactions Purification of complex mixtures and isomers
Extraction Differential solubility in immiscible liquids Removal of soluble impurities
Sublimation Conversion of a solid directly to a gas Purification of volatile solids

Chemical Reactivity and Transformation Studies of 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile

Reactivity of the Bromine Substituent

The bromine atom at the C-5 position of the pyrrole (B145914) ring is a key site for functionalization, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the two nitrile groups enhances the electrophilicity of the pyrrole ring, making the bromine atom susceptible to displacement by nucleophiles. Although specific studies detailing the nucleophilic substitution on 5-bromo-1H-pyrrole-2,3-dicarbonitrile are not extensively documented in broad literature, the reactivity of similar bromo-substituted heterocyclic systems is well-established. Reactions with various nucleophiles such as phenols can lead to the formation of new carbon-oxygen bonds. For instance, studies on other bromo-triazines have demonstrated successful nucleophilic aromatic substitution (SNAr) with phenols to yield aryloxy-triazines. bldpharm.com This type of transformation is highly plausible for this compound, offering a direct route to 5-aryloxy-1H-pyrrole-2,3-dicarbonitrile derivatives.

The bromine substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful method for forming carbon-carbon bonds between the pyrrole core and various aryl or heteroaryl groups. libretexts.org The Suzuki-Miyaura reaction typically involves the coupling of the bromo-pyrrole with an organoborane compound (like a boronic acid or its ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the bromo-pyrrole to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org

Studies on related N-H containing bromo-heterocycles have established robust conditions for such couplings. nih.govnih.gov The use of specific palladium precatalysts and ligands can overcome challenges associated with the acidic N-H group, which might otherwise inhibit the catalytic cycle. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
CatalystBaseSolvent SystemTemperatureSubstrate ExampleReference
Pd(PPh₃)₄ (10 mol%)Cs₂CO₃ (2 equiv.)Dioxane/H₂O (4:1)90 °CSEM-protected 4-bromopyrrole nih.gov
Pd Precatalyst P1 (1.0-1.5 mol%)K₃PO₄ (2 equiv.)Dioxane/H₂O (4:1)60 °CSubstituted Indazole Chloride nih.gov
Pd Precatalyst P2 (2.0-3.5 mol%)K₃PO₄ (2 equiv.)Dioxane/H₂O (4:1)100 °C3-Chloroindazole nih.gov
Pd(OAc)₂/PCy₃K₃PO₄Not SpecifiedRoom TempAryl/Vinyl Triflates organic-chemistry.org

Transformations Involving the Nitrile Functionalities

The two nitrile groups at the C-2 and C-3 positions are highly versatile functional groups. Their reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom. Common transformations include:

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to initially form amides and, upon further reaction, carboxylic acids. This would transform this compound into the corresponding dicarboxylic acid.

Reduction: Catalytic hydrogenation or reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) can convert the nitrile groups into primary amines, yielding 5-bromo-1H-pyrrole-2,3-bis(aminomethyl).

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbons to form ketones after hydrolysis of the intermediate imine.

However, the most significant reactivity of the adjacent dinitrile moiety is its utility in cyclization reactions to form fused heterocyclic rings.

Intramolecular and Intermolecular Cyclization Reactions

The ortho-dinitrile arrangement in this compound is an ideal precursor for the construction of fused six-membered rings through condensation with various binucleophiles.

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis of many kinase inhibitors used in oncology. nih.govresearchgate.net The reaction of ortho-dinitriles with reagents containing an N-C-N unit, such as guanidine (B92328), is a classic and efficient method for constructing a fused 2,4-diaminopyrimidine (B92962) ring.

The proposed reaction of this compound with guanidine would proceed via initial nucleophilic attack of guanidine onto one of the nitrile carbons, followed by an intramolecular cyclization onto the second nitrile group, ultimately leading to the formation of 4,6-diamino-2-bromo-7H-pyrrolo[2,3-d]pyrimidine. This transformation provides a direct entry into a class of compounds with significant biological potential. The synthesis of pyrrole-aminopyrimidine ensembles through the addition of guanidine to pyrrole precursors has been well-documented, underscoring the viability of this approach. mdpi.com

Beyond pyrimidines, the dinitrile functionality can be used to synthesize other fused heterocycles. A notable example is the reaction with hydrazine (B178648) hydrate. This reaction is expected to yield a fused pyridazine (B1198779) ring, resulting in the formation of 5-bromo-1,4-diamino-7H-pyrrolo[2,3-d]pyridazine. This type of cycloaddition reaction is a common strategy for creating fused pyridazine systems, which are also of interest in medicinal chemistry. nih.gov The reaction involves the sequential addition of the two nitrogen atoms of hydrazine to the two nitrile carbons, followed by aromatization. The versatility of this approach allows for the generation of diverse heterocyclic libraries from a single advanced intermediate. researchgate.netnih.gov

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound is a critical aspect of its reactivity profile, influencing its stability and potential for synthetic transformations. While specific, detailed studies exclusively focused on the oxidation and reduction of this compound are not extensively documented in publicly available literature, the reactivity of the pyrrole core and the influence of its substituents allow for informed predictions of its behavior.

The pyrrole ring is known to be susceptible to oxidation, which can lead to polymerization or the formation of various oxidized species. The presence of electron-withdrawing nitrile groups is expected to render the pyrrole ring less susceptible to oxidation compared to unsubstituted pyrrole. However, under appropriate conditions, oxidation could still occur.

Conversely, the reduction of this compound can proceed via several pathways. The bromine atom can be removed through reductive dehalogenation. Additionally, the nitrile groups can be reduced to amines or other nitrogen-containing functionalities. For the related compound, 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile, it has been noted that it can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom, although specific conditions were not detailed. A reductive ring contraction of a six-membered cyclic nitronate using a Raney-Nickel/Acetic Acid or Raney-Nickel/Ethanol (B145695) system has been reported as a method to access polysubstituted pyrroles, suggesting that the pyrrole ring itself can be formed under certain reductive conditions. researchgate.net

Given the lack of specific experimental data for this compound, a detailed data table on its redox chemistry cannot be constructed at this time. Further experimental investigation is required to fully elucidate its oxidation and reduction pathways.

Strategies for Further Functionalization and Derivatization

The structure of this compound offers multiple sites for functionalization, making it a valuable precursor for the synthesis of more complex heterocyclic compounds. The primary strategies for its derivatization revolve around the reactivity of the bromine substituent and the pyrrole ring itself.

The carbon-bromine bond at the 5-position is a key handle for introducing a wide array of substituents through cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck reactions are powerful tools for forming new carbon-carbon bonds.

Stille Coupling: The Stille reaction couples the bromo-pyrrole with an organotin reagent. This reaction is known for its tolerance of a wide range of functional groups. Pyrroles functionalized with a thianthrenium or diphenylsulfonium group, which can be considered as alternatives to halides, have been shown to undergo Stille couplings with aryl or alkynyl stannanes in good yields. researchgate.net

Heck Reaction: The Heck reaction allows for the substitution of the bromine atom with an alkene, leading to the formation of vinyl-substituted pyrroles. This reaction is catalyzed by a palladium complex in the presence of a base.

Beyond cross-coupling reactions, the bromine atom can also be displaced through nucleophilic aromatic substitution, although this is generally less facile on electron-rich pyrrole rings unless activated by strongly electron-withdrawing groups, which is the case for this molecule due to the two nitrile groups.

The N-H of the pyrrole ring is another site for derivatization. It can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce various substituents on the nitrogen atom.

The following table summarizes potential functionalization reactions for this compound based on the reactivity of analogous compounds.

Reaction TypeReagents and Conditions (Inferred from related compounds)Expected Product
Suzuki Coupling Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C5-Aryl-1H-pyrrole-2,3-dicarbonitrile
Stille Coupling Organostannane, Pd(PPh₃)₄, Solvent (e.g., Toluene, DMF)5-Substituted-1H-pyrrole-2,3-dicarbonitrile
Heck Reaction Alkene, Pd(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., DMF)5-Vinyl-1H-pyrrole-2,3-dicarbonitrile
N-Alkylation Alkyl halide, Base (e.g., NaH), Solvent (e.g., DMF, THF)1-Alkyl-5-bromo-1H-pyrrole-2,3-dicarbonitrile
N-Acylation Acyl chloride or anhydride, Base (e.g., Pyridine), Solvent1-Acyl-5-bromo-1H-pyrrole-2,3-dicarbonitrile

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published studies were found that report the high-resolution ¹H or ¹³C NMR spectra for 5-bromo-1H-pyrrole-2,3-dicarbonitrile. As such, definitive spectral assignments, which are fundamental for confirming the compound's solution-state structure, remain undetermined. The absence of primary NMR data also precludes any discussion on advanced structural elucidation through two-dimensional NMR techniques (like COSY, HMQC, or HMBC) or any analysis in the solid state via SSNMR.

X-ray Crystallography

While literature exists for structurally related compounds—such as pyrroles with different substitution patterns, pyrrolo-pyridines, or pyrrole-diones—the strict focus on This compound prevents the inclusion of this data, as it would not be scientifically accurate or representative of the target molecule. The synthesis and characterization of related molecules like 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile and 5-bromo-1H-pyrrole-2-carbonitrile have been reported, but these compounds possess different electronic and structural properties. researchgate.netlab-chemicals.com

Until research containing the necessary experimental data for this compound is published, a detailed and scientifically rigorous article on its advanced characterization cannot be compiled.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is crucial for understanding the solid-state properties of a molecule. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions, that govern its crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the types and relative importance of these interactions. While specific experimental data for this compound is not available in the reviewed literature, studies on similarly structured bromo-pyrrole derivatives have demonstrated the utility of this technique in elucidating their complex intermolecular interactions. researchgate.net Such an analysis for the title compound would be invaluable in predicting its solubility, polymorphism, and other material properties.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. It measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of its chemical bonds.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound is not publicly documented, general spectral regions for the expected functional groups can be anticipated based on extensive databases and studies of related compounds. acgpubs.orgnih.gov

Anticipated FT-IR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
N-H (pyrrole) ~3400-3200 Stretching
C≡N (nitrile) ~2260-2240 Stretching
C=C (pyrrole ring) ~1600-1450 Stretching

This table represents expected ranges and the actual peak positions would need to be determined experimentally.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide additional information on the vibrational modes of the molecule. Specifically, the C≡N and C=C stretching vibrations would be expected to be strong Raman scatterers. While dedicated Raman spectroscopic data for this compound is not found in the available literature, its analysis would be crucial for a complete vibrational characterization.

Mass Spectrometry for Molecular Composition Verification

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₂BrN₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Although a specific HRMS report for this compound is not available in the searched literature, this technique remains the gold standard for confirming the identity of a newly synthesized or isolated compound.

Expected HRMS Data for this compound

Ion Calculated m/z ([M+H]⁺)
C₆H₃⁷⁹BrN₃ 195.9610

This table shows the calculated exact masses for the protonated molecule containing each bromine isotope.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of light in this region promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption maxima (λmax) corresponding to π-π* transitions within the conjugated pyrrole (B145914) system. The presence of the bromine atom and the two nitrile groups would influence the position and intensity of these absorption bands. While specific UV-Vis data for this compound has not been found in the public domain, the analysis would be essential for understanding its electronic properties and for quantitative analysis using the Beer-Lambert law.

Integrated Spectroscopic and Crystallographic Data Validation

Comprehensive research and analysis of scientific databases have revealed a notable absence of detailed experimental spectroscopic and crystallographic data for the compound this compound. While the existence of this chemical entity is confirmed through its entry in chemical databases such as PubChem, specific, peer-reviewed studies detailing its synthesis and subsequent characterization through methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction are not publicly available.

Searches have yielded information on structurally similar compounds, including various brominated pyrrole derivatives and other substituted pyrrole-dicarbonitriles. For instance, detailed crystallographic data is available for 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related but distinct heterocyclic compound. Similarly, the synthesis and characterization of 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile have been documented. However, these datasets cannot be extrapolated to accurately represent the specific spectroscopic and crystallographic properties of this compound due to the differences in their molecular structures.

The validation of spectroscopic and crystallographic data is a critical step in the characterization of a chemical compound. This process involves the correlation of data obtained from various analytical techniques to ensure the confirmed structure is consistent across all measurements. For example, the number and environment of protons and carbons observed in NMR spectra should align with the molecular structure determined by X-ray crystallography. The functional groups identified by IR spectroscopy, such as nitrile (C≡N) and N-H stretches, should also be present in the crystallographically determined structure. Furthermore, the molecular weight determined by mass spectrometry must correspond to the elemental composition of the molecule.

Without access to the primary experimental data for this compound, a detailed section on the integrated validation of its spectroscopic and crystallographic data cannot be constructed. The creation of data tables and a thorough discussion of research findings are contingent upon the availability of this foundational information.

Therefore, this article cannot be completed as per the requested outline due to the lack of available scientific literature and experimental data for the target compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is the preferred method for investigating the properties of medium-sized organic molecules such as the title compound.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 5-bromo-1H-pyrrole-2,3-dicarbonitrile, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms. The pyrrole (B145914) ring is anticipated to be nearly planar. The conformational landscape would be explored to identify any other stable low-energy isomers or rotamers, although significant variations are not expected for this relatively rigid structure.

Table 1: Predicted Optimized Geometric Parameters (Illustrative)

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are hypothetical and based on typical bond lengths and angles for similar chemical structures.

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.85 Å
C-C (pyrrole)~1.38 - 1.45 Å
C-N (pyrrole)~1.37 Å
N-H~1.01 Å
C-C≡N~1.43 Å
C≡N~1.16 Å
Bond AngleC-C-Br~125°
C-N-C~108°

DFT calculations are highly effective in predicting spectroscopic data. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) absorption frequencies, and Raman scattering activities would be performed. These predicted spectra are crucial for the structural confirmation of synthesized this compound by comparing them with experimental spectra. Discrepancies between theoretical and experimental data can often be resolved by applying scaling factors to the calculated frequencies to account for anharmonicity and basis set limitations.

Table 2: Predicted Vibrational Frequencies (Illustrative)

This table illustrates the type of data that would be generated from a DFT frequency calculation. The values are hypothetical.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)~3450N-H stretching
ν(C≡N)~2230Nitrile stretching
ν(C=C)~1550Pyrrole ring stretching
ν(C-Br)~650C-Br stretching

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO would likely be distributed over the electron-withdrawing dicarbonitrile portion of the molecule. Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom, highlighting electrophilic and nucleophilic sites.

Table 3: Predicted Electronic Properties (Illustrative)

This table illustrates the type of data that would be generated from a DFT electronic structure calculation. The values are hypothetical.

PropertyPredicted Value
HOMO Energy~ -7.0 eV
LUMO Energy~ -2.5 eV
HOMO-LUMO Gap~ 4.5 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atoms of the nitrile groups and the bromine atom, while the hydrogen atom on the pyrrole nitrogen would exhibit a region of positive potential.

DFT is a powerful tool for studying reaction mechanisms. While specific reactions involving this compound have not been detailed in the available literature, DFT could be used to model its potential reactions. This would involve locating the transition state structures and calculating the activation energies for various possible reaction pathways. For instance, the mechanism of its synthesis or its participation in cycloaddition or substitution reactions could be theoretically elucidated, providing insights into the most favorable reaction conditions and the expected products.

Treatment of Relativistic Effects for Bromine Atoms

The presence of a bromine atom in this compound necessitates the consideration of relativistic effects in quantum chemical calculations. For heavy elements like bromine, the velocities of core electrons are a significant fraction of the speed of light, leading to a relativistic increase in mass and a subsequent contraction of the inner orbitals. These primary effects have a cascading impact on the valence electrons, which are crucial for chemical bonding and reactivity.

Relativistic effects are broadly categorized into scalar relativistic effects and spin-orbit coupling. Scalar effects, such as the mass-velocity term and the Darwin term, influence the energetics and spatial distribution of atomic orbitals. Spin-orbit coupling arises from the interaction between the electron's spin and its orbital angular momentum, and it can be particularly significant for properties like electron affinity in bromine. acs.org

To accurately model these phenomena in molecules like this compound, several computational methods are employed:

Effective Core Potentials (ECPs): This is a common approach where the core electrons of the bromine atom are replaced by a pseudopotential that implicitly includes relativistic effects. This significantly reduces the computational cost while maintaining a good level of accuracy for many properties. researchgate.net Spin-dependent ECPs can also be used to incorporate spin-orbit coupling self-consistently during the calculation. researchgate.net

Two- and Four-Component Methods: For higher accuracy, more explicit relativistic Hamiltonians are used. Four-component methods, based on the Dirac equation, are the most rigorous but are computationally very demanding. researchgate.net Two-component methods, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian, offer a balance between accuracy and computational feasibility by transforming the four-component Dirac equation into a two-component form. researchgate.net These methods can be essential for accurately predicting properties like NMR chemical shifts in brominated organic molecules. researchgate.net

The choice of method depends on the property of interest. For instance, while scalar relativistic ECPs might be sufficient for geometry optimizations, calculations of properties that are highly sensitive to electron spin, such as certain spectroscopic parameters, may require two- or four-component treatments.

Table 1: Comparison of Computational Methods for Treating Relativistic Effects in Bromine-Containing Compounds

MethodDescriptionLevel of TheoryCommon Applications
Effective Core Potentials (ECPs) Core electrons are replaced by a potential that includes average relativistic effects.Non-relativistic or scalar relativisticGeometry optimization, reaction energies
Two-Component Methods (e.g., ZORA, DKH) The four-component Dirac equation is approximated to a two-component form, separating scalar and spin-orbit effects.RelativisticNMR spectroscopy, electronic transitions
Four-Component Methods (e.g., Dirac-Kohn-Sham) Fully relativistic treatment based on the Dirac equation.Fully relativisticHigh-accuracy benchmarks, properties of superheavy elements

Higher-Level Quantum Chemical Calculations

To obtain a more precise understanding of the electronic structure and properties of this compound, higher-level quantum chemical calculations beyond standard Density Functional Theory (DFT) are often necessary. These methods provide a more accurate description of electron correlation, which is the interaction between electrons.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. acs.org While computationally expensive, CCSD(T) can be used to benchmark the accuracy of more approximate methods like DFT for a given system. For a molecule like this compound, CCSD(T) calculations on simplified models or for specific properties can provide highly reliable data.

Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) is another method that includes electron correlation. acs.org It is computationally less demanding than CCSD(T) and is often used for calculating interaction energies in non-covalently bonded systems.

Explicitly Correlated Methods (e.g., CCSD(T)-F12): These are advanced methods that improve the convergence of the calculated energy with respect to the basis set size, allowing for benchmark-quality results with smaller basis sets. researchgate.net

These higher-level calculations are particularly important for accurately determining properties such as:

Ionization Potentials and Electron Affinities: These fundamental electronic properties are sensitive to electron correlation.

Reaction Barriers: Accurate prediction of the energy barriers of chemical reactions involving the pyrrole ring or its substituents.

Excited State Energies: Understanding the photophysical properties of the molecule, which is relevant for applications in materials science.

Table 2: Illustrative Comparison of Calculated Electronic Properties for a Model Pyrrole System

PropertyDFT (B3LYP)MP2CCSD(T)
Ionization Potential (eV) 8.59.09.1
Electron Affinity (eV) 1.21.01.1
Dipole Moment (Debye) 3.53.73.8

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound, as such specific data is not available in the cited literature.

Theoretical Studies on Intermolecular Interactions and Supramolecular Assembly

The nitrile and bromo substituents on the pyrrole ring of this compound are key functional groups that can participate in a variety of non-covalent interactions, leading to the formation of ordered supramolecular structures. Theoretical studies are invaluable for understanding the nature and strength of these interactions.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. This is due to the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis. nih.gov This positive region can interact favorably with Lewis bases, such as the nitrogen atom of a nitrile group on an adjacent molecule. The strength of this interaction can be tuned by the electronic environment of the pyrrole ring. ump.edu.pl

Hydrogen Bonding: The N-H group of the pyrrole ring is a classic hydrogen bond donor. It can form hydrogen bonds with the nitrogen atoms of the nitrile groups or the bromine atom of a neighboring molecule. researchgate.net

π-π Stacking: The aromatic pyrrole ring can engage in π-π stacking interactions with other rings. The geometry and strength of these interactions are influenced by the substituents on the ring.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitrile groups and the polar C-Br and N-H bonds. These dipoles can align to form stabilizing intermolecular interactions.

Computational methods used to study these interactions include:

Supramolecular Dimer Calculations: The geometry and interaction energy of dimers of this compound, held together by specific interactions (e.g., halogen bonds, hydrogen bonds), can be calculated.

Energy Decomposition Analysis (EDA): EDA methods can break down the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) forces. researchgate.net This helps in understanding the fundamental nature of the intermolecular bonds. For halogen bonds, both electrostatic and dispersion components are often found to be significant. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including non-covalent interactions. nih.gov The presence of a bond path and a bond critical point between two interacting atoms is indicative of a stabilizing interaction.

These theoretical investigations are crucial for predicting how this compound molecules will arrange themselves in the solid state, which is fundamental for crystal engineering and the design of materials with specific properties. acs.org

Applications of 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile in Advanced Materials Science

Precursors for Conductive Polymers and Organic Electronic Materials

The pyrrole (B145914) moiety is the fundamental unit of polypyrrole (PPy), one of the most studied and utilized conductive polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.govsemanticscholar.org The functionalization of the pyrrole monomer is a key strategy to modify the properties of the resulting polymer, such as solubility, processability, and electronic behavior. nih.gov

The synthesis of polypyrrole and its derivatives is typically achieved through chemical or electrochemical oxidative polymerization. nih.govresearchgate.net In chemical polymerization, an oxidant like ferric chloride (FeCl₃) is commonly used to initiate the reaction. researchgate.netscirp.orgscirp.org The properties of the synthesized polypyrrole are highly dependent on the reaction conditions and the specific pyrrole monomer used. researchgate.net

While direct polymerization of 5-bromo-1H-pyrrole-2,3-dicarbonitrile is not extensively documented in dedicated studies, the presence of the bromine atom at the 5-position offers a site for further chemical modification or for influencing the polymerization process itself. The electron-withdrawing nature of the dicarbonitrile groups significantly alters the electron density of the pyrrole ring, which can impact the oxidation potential and the properties of any resulting polymer.

Table 1: Comparison of Polymerization Oxidants for Pyrrole Derivatives

Oxidant Monomer/Oxidant Ratio Typical Conductivity (S/cm) Reference
Ferric Chloride (FeCl₃) 1:2.4 10⁻³ to 10⁻² scirp.org

This table illustrates common oxidants used for general polypyrrole synthesis; specific data for this compound is not available.

Pyrrole-containing materials are integral to the development of organic semiconductors for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netnih.gov The electron-rich nature of the pyrrole ring makes it an excellent donor unit in donor-acceptor (D-A) type semiconducting materials. researchgate.net Computational and synthetic studies have shown that pyrrole-based materials can exhibit excellent semiconducting properties. nih.govdigitellinc.com

The this compound molecule, with its combination of a donor pyrrole ring and acceptor nitrile groups, presents an interesting intramolecular D-A structure. The bromine atom provides a reactive handle for cross-coupling reactions, allowing this unit to be incorporated into larger conjugated systems and semiconducting architectures. researchgate.net

Fabrication of Chemical Sensors and Electronic Devices

The conductivity of polypyrrole is sensitive to the presence of various chemical species, a property that is harnessed in the fabrication of chemical sensors. semanticscholar.orgscirp.org Polypyrrole-based sensors have been developed for detecting gases like ammonia (B1221849) and LPG. scirp.org The interaction of the analyte with the polymer matrix alters its electronic properties, leading to a measurable change in resistance or current.

The functional groups on the this compound monomer could be leveraged to create sensors with enhanced selectivity and sensitivity. The nitrile groups can engage in specific interactions, such as hydrogen bonding, with target analytes. Furthermore, the bromine atom allows for the covalent attachment of this pyrrole unit onto sensor surfaces or its integration into more complex sensing frameworks.

Components in Energy Storage Systems (e.g., Batteries)

Organic materials are being explored as sustainable alternatives to inorganic components in energy storage devices like lithium-ion batteries. nih.govmdpi.com Organic electroactive materials can function as electrodes in both batteries and supercapacitors. nih.gov Polypyrroles and their derivatives have been considered for such applications due to their redox activity and conductivity. semanticscholar.org

The redox properties of the pyrrole ring can be tuned by substituents. The electron-withdrawing dicarbonitrile groups on this compound would influence its redox potential, a critical parameter for battery electrode materials. While direct application of this specific compound in commercial batteries is not established, its structure is representative of the types of functional organic molecules being investigated for next-generation energy storage. nih.gov The development of structural energy storage devices, which combine mechanical integrity with electrochemical energy storage, is an emerging field where functional polymers derived from such precursors could play a role. nih.gov

Supramolecular Chemistry and Host Guest Interactions Involving 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile Derivatives

Design and Synthesis of Macrocyclic Host Systems

The design of macrocyclic hosts often begins with the strategic selection of smaller, functionalized building blocks. The compound 5-bromo-1H-pyrrole-2,3-dicarbonitrile serves as a highly valuable synthon for this purpose. Its structure is primed for incorporation into larger systems due to the presence of multiple reactive and functional sites. The pyrrole (B145914) NH group can act as a hydrogen bond donor, a critical feature for molecular recognition. The two nitrile groups are strongly electron-withdrawing, which enhances the acidity of the NH proton and its ability to interact with anions.

The synthesis of this key building block and its analogues, such as 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, has been achieved through reactions involving tetracyanoethylene (B109619) (TCNE). For instance, the chloro-analogue is prepared by reacting TCNE with gaseous hydrogen chloride in the presence of tin (Sn) and acetic acid, yielding the product in high purity. mdpi.com A similar, established method utilizing gaseous hydrogen bromide (HBr) is employed for the synthesis of the corresponding 2-amino-5-bromo-1H-pyrrole-3,4-dicarbonitrile. mdpi.com These polyfunctionalized pyrroles are considered privileged scaffolds for the synthesis of more complex heterocyclic systems and macrocycles. mdpi.com

Once synthesized, these pyrrole units can be used in condensation reactions to form larger macrocyclic structures, such as expanded porphyrins or other novel anion receptors. The synthetic versatility of pyrroles allows them to be incorporated into a wide variety of macrocyclic frameworks, a cornerstone of supramolecular chemistry. frontiersin.org

Molecular Recognition Phenomena with Anionic and Neutral Species

The ability to selectively bind specific ions or molecules is a defining feature of supramolecular hosts. Derivatives of this compound are exceptionally well-suited for the molecular recognition of anions. This capability stems from the convergence of several key structural features.

The pyrrole N-H group is a reliable hydrogen bond donor. The strength of this hydrogen bond is significantly amplified by the presence of the two electron-withdrawing nitrile (cyano) groups at the C2 and C3 positions. These groups pull electron density away from the pyrrole ring, increasing the partial positive charge on the N-H proton and making it a more effective hydrogen bond donor for anionic species. rsc.org The bromine atom at the C5 position further contributes to the electron-deficient nature of the aromatic ring.

This principle is well-established in the design of anion receptors, where indole- and pyrrole-based scaffolds are frequently functionalized with electron-withdrawing groups to enhance binding affinity. rsc.org Receptors based on these principles can form stable complexes with a variety of anions, including halides (like chloride and bromide) and oxoanions. rsc.orgnih.gov The binding affinity is often studied using techniques like NMR spectroscopy, where the chemical shift of the NH proton changes upon complexation with an anion.

While specific binding data for macrocycles derived solely from this compound are not broadly documented, the foundational principles of anion recognition strongly support their potential. The pre-organization of multiple pyrrole units within a macrocyclic framework would create a cavity lined with hydrogen bond donors, leading to high affinity and selectivity for complementary anionic guests. nih.govnih.gov

Supramolecular Assembly and Crystal Engineering Principles

Crystal engineering is the rational design of crystalline solids based on an understanding of intermolecular interactions. The structure of this compound derivatives is governed by a network of non-covalent interactions that direct their assembly into ordered supramolecular structures.

In the solid state, the primary interactions dictating the crystal packing are hydrogen bonds. The pyrrole N-H group acts as a hydrogen bond donor, while the nitrogen atoms of the nitrile groups serve as acceptors. This leads to the formation of robust hydrogen-bonded chains or more complex networks, which are fundamental synthons in crystal engineering. acgpubs.org

The molecular structure of the related compound, 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, provides insight into the likely packing motifs. X-ray diffraction studies of similar compounds reveal nearly planar molecular structures. mdpi.com In the crystal lattice, molecules are often linked by N-H···N hydrogen bonds, forming infinite chains. mdpi.com These chains can then pack into layers, stabilized by weaker interactions. Other non-covalent interactions, such as π-π stacking between pyrrole rings and halogen bonding involving the bromine atom, can also play a significant role in defining the three-dimensional architecture. The interplay of these varied interactions is a core principle of crystal engineering used to construct specific solid-state frameworks. acgpubs.org

Applications in Chemical Separation and Extraction Technologies

The selective binding properties of macrocyclic hosts derived from functionalized pyrroles make them promising candidates for applications in chemical separation and extraction. The ability of a host molecule to recognize and form a stable complex with a specific guest molecule can be harnessed to separate that guest from a mixture.

Macrocycles designed from this compound would be particularly suited for the selective extraction of anions. For example, a macrocycle with a cavity optimized for a specific anion could be used in liquid-liquid extraction processes to transfer that anion from an aqueous phase to an organic phase. The efficiency of this process would depend on the binding constant of the host-guest complex. The development of synthetic transporters for anions across lipid membranes is an active area of research, with potential applications ranging from sensing to drug delivery. youtube.com

Furthermore, incorporating these pyrrole-based macrocycles into solid supports, such as polymers or silica (B1680970) gel, could lead to the development of new materials for chromatography. Such materials could be used for the selective separation of anions from complex environmental or industrial samples. The inherent tunability of these macrocyclic systems allows for the optimization of selectivity towards high-value or contaminant anions, demonstrating the practical potential of this class of compounds.

Electrochemical Investigations of 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile and Its Analogs

Electropolymerization Mechanisms and Characterization of Films

The electropolymerization of pyrrole (B145914) typically proceeds via an oxidative mechanism involving the formation of a radical cation, followed by radical-radical coupling to form a dimer, and subsequent chain propagation. researchgate.net The oxidation potential of the monomer is a critical factor in this process. For pyrrole, this potential is in the range of 0.8-1.2 V versus a saturated calomel (B162337) electrode (SCE), depending on the solvent and electrolyte. nih.gov

The substituents on the pyrrole ring have a profound effect on the polymerization process. Electron-donating groups generally lower the oxidation potential, facilitating polymerization, while electron-withdrawing groups increase it, making polymerization more difficult. mdpi.com The 5-bromo-1H-pyrrole-2,3-dicarbonitrile monomer contains one bromo group and two nitrile groups. The bromo group is weakly deactivating, while the nitrile groups are strongly electron-withdrawing. Therefore, the oxidation potential of this compound is anticipated to be significantly higher than that of unsubstituted pyrrole.

The proposed electropolymerization mechanism would likely follow the general pathway for pyrrole, but the high oxidation potential may necessitate the use of non-aqueous solvents with a wide electrochemical window and highly supportive electrolytes. The resulting polymer film, poly(this compound), is expected to be rigid due to the steric hindrance and polar nature of the substituents. The morphology and adherence of the film would be highly dependent on the polymerization conditions, such as the applied potential, current density, and the nature of the electrode surface. researchgate.net

Characterization of such a polymer film would involve techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the retention of the chemical structure, scanning electron microscopy (SEM) to study the surface morphology, and cyclic voltammetry to assess its electrochemical activity.

Table 1: Comparison of Oxidation Potentials for Pyrrole and its Analogs

Compound Substituents Oxidation Potential (V vs. SCE) Reference
Pyrrole None ~0.8 - 1.2 nih.gov
N-methylpyrrole N-CH₃ Lower than pyrrole nih.gov
3,4-dicyanopyrrole (hypothetical) 3,4-(CN)₂ Significantly higher than pyrrole Inferred from mdpi.com

Note: The values for dicyano and bromo-dicyano pyrrole are hypothetical and based on the known electronic effects of the substituents.

Redox Behavior and Electroactive Properties

The redox behavior of polypyrrole films is central to their applications in sensors, batteries, and electrochromic devices. researchgate.net The polymer can be reversibly oxidized and reduced, a process accompanied by the insertion and expulsion of counter-ions from the electrolyte to maintain charge neutrality. nih.gov The redox potentials and the stability of the redox states are influenced by the polymer's chemical structure.

For poly(this compound), the strong electron-withdrawing nature of the dicarbonitrile substituents would make the polymer more difficult to oxidize (p-doping) compared to unsubstituted polypyrrole. This would result in a more positive redox potential. Conversely, these groups would stabilize the reduced state, potentially making n-doping (reduction) more accessible, although n-doping of polypyrroles is generally less stable.

The presence of the bromo substituent could also influence the redox properties. Studies on brominated BODIPY-pyrrole systems have shown that increasing the number of bromine atoms makes the molecule more electron-deficient and easier to reduce. nih.gov This suggests that the bromine atom in poly(this compound) would contribute to a more positive redox potential.

The electroactive properties of the film, such as its charge storage capacity and switching speed, would depend on the film's morphology and the kinetics of ion transport within the polymer matrix. acs.org A dense and compact film might exhibit slower ion diffusion and consequently slower redox switching.

Studies on Charge Transfer Processes and Electrical Conductivity

The electrical conductivity of polypyrrole is a result of the delocalized π-electron system along the polymer backbone. This conductivity is highly dependent on the doping level, which is the degree of oxidation of the polymer. researchgate.net The charge carriers in doped polypyrrole are polarons (radical cations) and bipolarons (dications).

Furthermore, the electron-withdrawing nature of the nitrile groups would localize the positive charge of the polarons and bipolarons, making their movement along the polymer chain more difficult. This would decrease the intra-chain conductivity. Theoretical studies on other polymer systems have shown that electron-withdrawing groups can reduce electron mobility. mdpi.com

The conductivity of polypyrrole films can range from 10⁻⁵ to 10³ S/cm depending on the synthesis conditions and dopants. nih.govresearchgate.net For poly(this compound), a significantly lower conductivity in the semiconducting range is expected due to the electronic and steric effects of the substituents.

Table 2: Expected Effects of Substituents on the Electrochemical Properties of Polypyrrole

Property Effect of Electron-Withdrawing Groups (e.g., -CN) Effect of Halogen Groups (e.g., -Br) Expected Outcome for poly(this compound)
Monomer Oxidation Potential Increase Slight Increase Significantly increased
Polymer Redox Potential More Positive More Positive Significantly more positive
Electrical Conductivity Decrease Decrease Significantly decreased

| Film Processability | Potentially reduced due to rigidity | May affect morphology | Likely poor processability |


Future Perspectives and Emerging Research Avenues for 5 Bromo 1h Pyrrole 2,3 Dicarbonitrile

Innovations in Synthetic Methodologies for Enhanced Efficiency

Specific, documented synthetic methods for 5-bromo-1H-pyrrole-2,3-dicarbonitrile are not extensively reported in peer-reviewed literature. General synthetic strategies for pyrrole (B145914) rings are well-established, including methods like the Paal-Knorr, Hantzsch, and van Leusen reactions, as well as modern transition-metal-catalyzed cyclizations. organic-chemistry.org For this specific target, a plausible but unconfirmed approach would involve the synthesis of the parent 1H-pyrrole-2,3-dicarbonitrile followed by regioselective bromination.

A potential route for the precursor could be adapted from methods used for other cyanated pyrroles. For instance, the cyclocondensation of enones with aminoacetonitrile (B1212223) can yield pyrrole-2-carbonitriles after oxidation. nih.gov Another approach involves the reaction of tetracyanoethylene (B109619) (TCNE) with reducing agents, which is known to produce aminodicyanopyrroles. mdpi.com A synthesis starting from α-hydroxyketones, oxoacetonitriles, and primary amines has also been shown to produce functionalized 3-cyanopyrroles.

Future research could focus on developing a de novo synthesis that establishes the 2,3-dicarbonitrile pattern efficiently or on optimizing the bromination of a suitable pyrrole precursor to achieve high yield and regioselectivity at the C5 position. Innovations might include microwave-assisted synthesis to reduce reaction times or flow chemistry for improved control and scalability.

Advanced Functionalization for Tailored Material Properties

There is a lack of specific studies on the advanced functionalization of this compound. However, the structure presents clear opportunities for modification. The bromine atom at the C5 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings. This would allow for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups, significantly altering the electronic and steric properties of the molecule.

The N-H of the pyrrole ring is another handle for functionalization, allowing for the attachment of various substituents to modulate solubility, solid-state packing, and intermolecular interactions. The two nitrile groups are also reactive handles that can be hydrolyzed to carboxylic acids or amides, or used in cycloaddition reactions to form new heterocyclic rings. Research on the functionalization of related poly(pyrrole-3-carboxylic acid) has shown its potential in creating materials for biomedical applications like photothermal therapy. nih.govresearchgate.net

Synergistic Integration of Experimental and Theoretical Approaches

Currently, there are no published studies that combine experimental and theoretical approaches specifically for this compound. For related pyrrole-2,3-dicarboxylate derivatives, however, Density Functional Theory (DFT) has been used to validate structures and analyze the frontier molecular orbitals (HOMO-LUMO) to understand charge transfer within the molecules. researchgate.netresearchgate.net

A synergistic approach for this compound would be highly valuable. DFT calculations could predict key properties such as its electronic bandgap, reactivity sites (confirming the expected reactivity of the C-Br bond), and vibrational spectra to aid in experimental characterization. Molecular docking simulations, as performed on similar pyrrole structures, could predict potential biological targets and guide the design of new derivatives for medicinal chemistry. researchgate.net This integration would accelerate the discovery cycle, allowing for a more rational design of materials and molecules based on this scaffold.

Exploration of New Chemical Space through Derivatization

The exploration of the chemical space accessible from this compound is an open field of research. As a highly functionalized building block, its derivatization could lead to a diverse library of novel compounds.

Table 1: Potential Derivatization Strategies

Reactive Site Reaction Type Potential Products
C5-Br Suzuki Coupling 5-Aryl-1H-pyrrole-2,3-dicarbonitriles
C5-Br Sonogashira Coupling 5-Alkynyl-1H-pyrrole-2,3-dicarbonitriles
C5-Br Buchwald-Hartwig Amination 5-Amino-1H-pyrrole-2,3-dicarbonitriles
N-H Alkylation/Arylation 1-Substituted-5-bromo-1H-pyrrole-2,3-dicarbonitriles
C2/C3-CN Hydrolysis 5-Bromo-1H-pyrrole-2,3-dicarboxylic acid

These derivatives would possess varied electronic and photophysical properties, making them candidates for screening in materials science and medicinal chemistry. For example, extending the π-conjugation through C5-arylation could generate new chromophores or organic semiconductors.

Development of Next-Generation Advanced Materials

The development of advanced materials based on this compound is entirely prospective. The combination of a pyrrole core, known for its role in conducting polymers, and electron-withdrawing dicarbonitrile groups suggests potential applications in electronics. The nitrile groups can enhance electron affinity, making derivatives potentially suitable as n-type organic semiconductors.

Furthermore, the high nitrogen content and potential for forming planar, conjugated structures through derivatization make this scaffold interesting for creating metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with unique electronic or catalytic properties. The presence of the bromine atom also offers a pathway to halogen-bonded supramolecular assemblies. Future work in this area would involve synthesizing polymers or macrocycles from this monomer and characterizing their material properties, such as conductivity, photoluminescence, and thermal stability.

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